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Compound of Interest

Compound Name: 2-Iodobutane, (2S)-

Cat. No.: B8253716 Get Quote

(S)-2-Iodobutane is a valuable chiral building block in organic synthesis, particularly for

introducing a secondary butyl group with a defined stereocenter. Its utility is prominent in the

development of pharmaceuticals and other complex chiral molecules. The stereospecific

synthesis of this compound is crucial to ensure the enantiomeric purity of the final products, as

different enantiomers can exhibit vastly different biological activities.

The protocol described herein employs a robust and highly stereospecific two-step method

starting from the readily available and less expensive chiral precursor, (R)-2-butanol. The

synthesis hinges on the principles of the Sₙ2 (Substitution Nucleophilic Bimolecular) reaction,

which is well-known for proceeding with a complete inversion of stereochemical configuration, a

phenomenon known as Walden inversion.[1][2]

The strategy involves two key transformations:

Activation of the Hydroxyl Group: The hydroxyl group of (R)-2-butanol is a poor leaving

group. It is first converted into a tosylate (p-toluenesulfonate), which is an excellent leaving

group. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the

presence of a base like pyridine. This step proceeds with retention of configuration at the

chiral center.

Nucleophilic Substitution (Finkelstein Reaction): The resulting (R)-2-butyl tosylate is then

subjected to a Finkelstein reaction, where it is treated with sodium iodide (NaI) in acetone.[3]

[4] The iodide ion (I⁻) acts as the nucleophile, attacking the carbon atom bearing the tosylate

group from the side opposite to the leaving group (backside attack).[2][5] This Sₙ2
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displacement leads to the formation of (S)-2-iodobutane with an inverted stereochemistry.

The choice of acetone as a solvent is strategic; sodium tosylate is insoluble in acetone, and

its precipitation drives the equilibrium towards the product, ensuring a high yield.[4][6]

This method is highly reliable for producing (S)-2-iodobutane with high enantiomeric purity,

directly dependent on the enantiomeric excess of the starting (R)-2-butanol.

Data Summary
Table 1: Physicochemical Properties of (S)-2-Iodobutane

Property Value Reference

IUPAC Name (2S)-2-iodobutane [7]

CAS Number 29882-56-2 [7]

Molecular Formula C₄H₉I [7]

Molecular Weight 184.02 g/mol [7]

Boiling Point 119-120 °C [8][9]

Density 1.598 g/mL at 25 °C [8]

Specific Rotation [α] +15.90° (neat) [10]

Appearance Colorless liquid [8][11]

Solubility
Insoluble in water; soluble in

alcohol and ether.
[8]

Table 2: Typical Reaction Data and Expected Outcomes
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Parameter Stage 1: Tosylation
Stage 2: Finkelstein
Reaction

Starting Material (R)-2-butanol (R)-2-butyl tosylate

Key Reagents
p-Toluenesulfonyl chloride

(TsCl), Pyridine
Sodium Iodide (NaI), Acetone

Typical Scale (molar) 0.1 mol 0.09 mol

Reaction Temperature 0 °C to Room Temperature Reflux (~56 °C)

Typical Reaction Time 4-6 hours 12-24 hours

Expected Yield >90% >85%

Expected Enantiomeric Excess

(e.e.)
Matches starting alcohol

>98% (assuming >99% e.e. for

starting alcohol)

Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample.[12] It is calculated as:

e.e. (%) = |(% Major Enantiomer - % Minor Enantiomer)|[13]

Experimental Workflow and Reaction Mechanism
The overall process from the starting material to the final product is outlined below, followed by

a detailed illustration of the Sₙ2 mechanism responsible for the stereochemical inversion.

Caption: Overall workflow for the synthesis of (S)-2-Iodobutane.

Caption: Sₙ2 mechanism showing inversion of stereochemistry.

Detailed Experimental Protocols
Stage 1: Synthesis of (R)-2-butyl p-toluenesulfonate
Materials and Equipment:

(R)-2-butanol (>99% e.e.)

p-Toluenesulfonyl chloride (TsCl)
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Anhydrous pyridine

Diethyl ether

5% Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-2-butanol (7.41

g, 0.1 mol) in anhydrous pyridine (50 mL).

Cool the mixture to 0 °C in an ice bath.

Slowly add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) in portions over 30 minutes,

ensuring the temperature remains below 5 °C.

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then at

room temperature for an additional 4 hours.

Pour the reaction mixture into 200 mL of ice-cold water and stir for 15 minutes to precipitate

the product.

Extract the aqueous mixture with diethyl ether (3 x 75 mL).

Combine the organic extracts and wash successively with cold 5% HCl (2 x 100 mL) to

remove pyridine, followed by saturated NaHCO₃ solution (1 x 100 mL), and finally with brine

(1 x 100 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a

rotary evaporator to yield (R)-2-butyl tosylate as a colorless oil or white solid. The product

can be used in the next step without further purification if it appears clean.
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Stage 2: Synthesis of (S)-2-Iodobutane (Finkelstein
Reaction)
Materials and Equipment:

(R)-2-butyl p-toluenesulfonate (from Stage 1)

Sodium iodide (NaI), dried

Anhydrous acetone

Diethyl ether

5% Sodium thiosulfate (Na₂S₂O₃) solution

Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, separatory

funnel, rotary evaporator, distillation apparatus

Procedure:

In a 250 mL round-bottom flask, place dried sodium iodide (20.2 g, 0.135 mol) and

anhydrous acetone (120 mL).

Add the (R)-2-butyl tosylate (20.5 g, 0.09 mol) to the flask.

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux with stirring. A

white precipitate of sodium tosylate should begin to form.[6]

Continue refluxing for 18-24 hours. The progress of the reaction can be monitored by TLC.

After the reaction is complete, cool the mixture to room temperature and filter to remove the

precipitated sodium tosylate.

Evaporate the majority of the acetone from the filtrate using a rotary evaporator.

Partition the residue between diethyl ether (100 mL) and water (100 mL).
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Separate the layers and wash the organic layer with water (2 x 50 mL) and then with 5%

sodium thiosulfate solution (1 x 50 mL) to remove any traces of iodine.

Dry the organic layer over anhydrous MgSO₄, filter, and remove the diethyl ether by rotary

evaporation.

Purification: The crude (S)-2-iodobutane can be purified by fractional distillation under

atmospheric pressure. Collect the fraction boiling at 119-120 °C.[8]

Characterization
The final product should be characterized to confirm its identity and purity.

NMR Spectroscopy (¹H and ¹³C): To confirm the structure of 2-iodobutane.

Polarimetry: To determine the specific rotation. A positive sign of rotation ([α] ≈ +15.90°)

confirms the (S)-enantiomer.[10]

Chiral GC or HPLC: To determine the enantiomeric excess (e.e.) of the final product.

Safety and Handling
2-Iodobutane is a flammable liquid and vapor.[7][11] It is also an irritant. All manipulations

should be performed in a well-ventilated fume hood.

Pyridine is toxic and flammable. Avoid inhalation and skin contact.

p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle with care.

Acetone and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

Always wear appropriate personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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